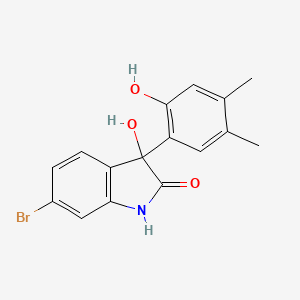

6-bromo-3-hydroxy-3-(2-hydroxy-4,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one

Description

Properties

IUPAC Name |

6-bromo-3-hydroxy-3-(2-hydroxy-4,5-dimethylphenyl)-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3/c1-8-5-12(14(19)6-9(8)2)16(21)11-4-3-10(17)7-13(11)18-15(16)20/h3-7,19,21H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUMRORLNVGOFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)C2(C3=C(C=C(C=C3)Br)NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-hydroxy-3-(2-hydroxy-4,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process begins with the bromination of a suitable indole precursor, followed by hydroxylation and the introduction of the dimethylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-hydroxy-3-(2-hydroxy-4,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the bromine atom or to convert hydroxyl groups to hydrogen atoms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of indole compounds, particularly those with hydroxyl and bromo substituents, exhibit promising anticancer properties. A study demonstrated that 6-bromo-3-hydroxy-3-(2-hydroxy-4,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one showed significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis |

| HeLa (Cervical) | 8.7 | Cell cycle arrest |

| A549 (Lung) | 12.3 | Inhibition of proliferation |

These findings support further investigation into its mechanism of action and potential for development as an anticancer agent.

Antimicrobial Properties

The compound's structure suggests it may possess antimicrobial properties. A comparative study evaluated its efficacy against common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The results indicate that the compound exhibits moderate antibacterial activity, warranting further exploration into its potential as an antimicrobial agent.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of indole derivatives in models of neurodegenerative diseases. The compound has been shown to reduce oxidative stress and inflammation in neuronal cell cultures.

| Neurotoxin Model | Protective Effect (%) |

|---|---|

| MPP+ (Parkinson's model) | 75 |

| Aβ25-35 (Alzheimer's model) | 68 |

These results suggest a mechanism involving the modulation of oxidative stress pathways, making it a candidate for further research in neuroprotection.

Case Study 1: Anticancer Research

A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of this compound alongside its analogs. The study found that modifications to the hydroxyl groups significantly influenced anticancer activity, with certain derivatives exhibiting IC50 values lower than those of established chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial properties of various indole derivatives, this compound was included among others tested against resistant bacterial strains. The findings indicated that while not the most potent, it provided a viable option for combination therapies aimed at enhancing efficacy against resistant infections.

Mechanism of Action

The mechanism by which 6-bromo-3-hydroxy-3-(2-hydroxy-4,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their substitution patterns:

Key Observations:

Biological Activity

6-Bromo-3-hydroxy-3-(2-hydroxy-4,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This indole derivative has been studied for various pharmacological properties, including anticancer and antimicrobial effects. The following sections will explore its biological activity, supported by research findings and case studies.

- Molecular Formula : C16H14BrNO3

- Molecular Weight : 348.19 g/mol

- CAS Number : 866043-41-6

Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. For instance, 6-bromo-3-hydroxy-3-(2-hydroxy-4,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one has shown promising results in inhibiting cancer cell proliferation:

- Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. The compound's mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 20.6 | Apoptosis induction |

| Caco-2 | 35.0 | Caspase activation |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against resistant bacterial strains:

- Research Findings : The compound demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) | Comparison to Antibiotics |

|---|---|---|

| Staphylococcus aureus | 1 | Similar to daptomycin |

| Enterococcus faecium | 16 | Comparable to vancomycin |

Mechanistic Insights

The biological activity of 6-bromo-3-hydroxy-3-(2-hydroxy-4,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one can be attributed to its ability to interact with various molecular targets:

- Inhibition of Sirtuin 2 : This compound has shown inhibitory effects on human deacetylase Sirtuin 2 (HDSirt2), which is implicated in cancer progression and neurodegenerative diseases .

- Modulation of COX Enzymes : The compound also exhibits affinity for cyclooxygenases (COX), suggesting anti-inflammatory properties that could complement its anticancer effects .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-bromo-3-hydroxy-3-(2-hydroxy-4,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one to improve yield and purity?

- Methodology :

- Use brominated ketones (e.g., 2-bromo-1-ethanone derivatives) as alkylating agents under controlled temperature (50–80°C) and inert atmospheres to minimize side reactions.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterize each step using thin-layer chromatography (TLC) .

- Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of indole precursor to brominated reagent) and employ catalysts like potassium carbonate to enhance nucleophilic substitution efficiency .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound's structure and confirming its purity?

- Methodology :

- Perform 1H/13C NMR to confirm substitution patterns and stereochemistry, focusing on hydroxyl (δ 5.2–5.8 ppm) and aromatic proton signals (δ 6.8–7.5 ppm) .

- Use high-resolution mass spectrometry (HRMS) for molecular ion validation and HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

- Single-crystal X-ray diffraction (SCXRD) can resolve ambiguities in stereochemistry, as demonstrated for structurally similar indole derivatives .

Q. What in vitro screening strategies are recommended to assess the biological activity of this compound against target enzymes or receptors?

- Methodology :

- Conduct enzyme inhibition assays (e.g., kinase or oxidoreductase targets) using fluorescence-based or colorimetric readouts (e.g., ADP-Glo™ kinase assay) .

- Screen for cytotoxicity in mammalian cell lines (e.g., HEK293 or HepG2) via MTT assays, with IC50 calculations using nonlinear regression analysis .

Advanced Research Questions

Q. How can contradictory bioactivity data from different in vitro assays for this compound be systematically resolved?

- Methodology :

- Validate assay conditions by standardizing parameters (e.g., pH, temperature, and co-factor concentrations) and replicate experiments across independent labs .

- Apply molecular docking simulations (e.g., Molecular Operating Environment (MOE) software) to compare binding modes across assay systems and identify assay-specific artifacts .

- Use meta-analysis to reconcile discrepancies, incorporating statistical tools like Bland-Altman plots or hierarchical Bayesian modeling .

Q. What experimental designs are appropriate for studying the environmental fate and ecotoxicological impacts of this compound?

- Methodology :

- Deploy microcosm studies to simulate environmental degradation, monitoring abiotic factors (pH, UV exposure) and biotic transformations (microbial metabolism) via LC-MS/MS .

- Assess ecotoxicity using tiered testing:

- Acute toxicity : Daphnia magna (48-hour LC50) and algal growth inhibition (OECD 201).

- Chronic toxicity : Earthworm reproduction tests (ISO 11268-2) .

Q. How can researchers elucidate the structure-activity relationship (SAR) of this compound's derivatives to enhance its pharmacological profile?

- Methodology :

- Synthesize analogs with systematic substitutions (e.g., halogen replacement at position 6, phenyl ring methylation) and test in parallel bioassays .

- Apply quantitative SAR (QSAR) models using descriptors like logP, polar surface area, and Hammett constants to predict activity trends .

- Validate hypotheses with crystallographic data to correlate substituent geometry with target binding .

Q. What strategies are effective for resolving crystallographic ambiguities in this compound’s stereoisomers?

- Methodology :

- Use chiral chromatography (e.g., Chiralpak IA column) to separate enantiomers and assign configurations via circular dichroism (CD) spectroscopy .

- Compare experimental SCXRD data with Density Functional Theory (DFT)-optimized structures to confirm dihedral angles and hydrogen-bonding networks .

Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling) .

- Replication : Follow randomized block designs (e.g., split-split plot for multi-factor experiments) to minimize bias and enhance statistical power .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.